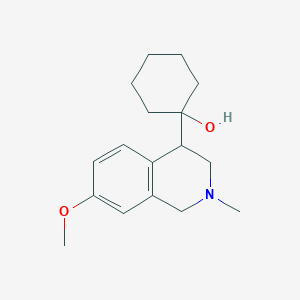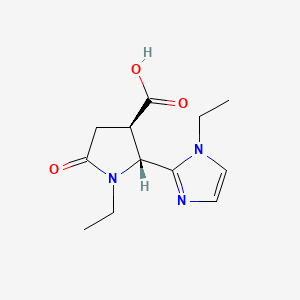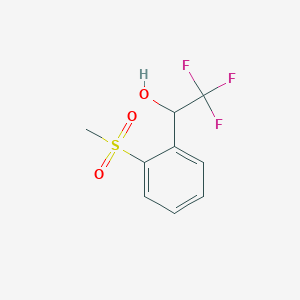
1-(1,2,3,4-Tetrahydro-7-methoxy-2-methyl-4-isoquinolinyl)-cyclohexanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)cyclohexan-1-ol is a synthetic compound belonging to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)cyclohexan-1-ol typically involves the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Cyclohexanol Addition: The final step involves the addition of the cyclohexanol moiety, which can be achieved through various coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
1-(7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry: The compound serves as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential biological activities, including anti-inflammatory and neuroprotective effects.
Medicine: Research has explored its potential as a therapeutic agent for treating various diseases, such as neurodegenerative disorders.
Industry: The compound may find applications in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. For example, it may modulate neurotransmitter systems in the brain, leading to its neuroprotective effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
類似化合物との比較
Similar Compounds
7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol: This compound shares a similar isoquinoline core but differs in the position of the methoxy group.
2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: Another isoquinoline derivative with different functional groups.
Uniqueness
1-(7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)cyclohexan-1-ol is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other isoquinoline derivatives.
特性
分子式 |
C17H25NO2 |
|---|---|
分子量 |
275.4 g/mol |
IUPAC名 |
1-(7-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-4-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C17H25NO2/c1-18-11-13-10-14(20-2)6-7-15(13)16(12-18)17(19)8-4-3-5-9-17/h6-7,10,16,19H,3-5,8-9,11-12H2,1-2H3 |
InChIキー |
RJDDBKJVMBQSCT-UHFFFAOYSA-N |
正規SMILES |
CN1CC(C2=C(C1)C=C(C=C2)OC)C3(CCCCC3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Methyl-2-[(6-methylpyridin-3-yl)oxy]cyclobutan-1-ol](/img/structure/B11716351.png)


![Ethyl N-(2,2,2-trichloro-1-{[(2-chloro-4-nitrophenyl)carbamothioyl]amino}ethyl)carbamate](/img/structure/B11716362.png)
![(3aR,6aR)-hexahydro-1H-cyclopenta[c]furan-1-one](/img/structure/B11716364.png)
![2-[2,4-Dioxo-5-(phenylmethylidene)-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11716370.png)


![4-Chloro-[1]benzofuro[2,3-d]pyridazine](/img/structure/B11716395.png)
![[1-(3-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]thiourea](/img/structure/B11716404.png)
![Tert-butyl 7-hydroxy-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B11716411.png)



